APETx2 -

APETx2

Catalog Number: EVT-242705
CAS Number:
Molecular Formula: C196H280N54O61S6
Molecular Weight: 4561 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APETx2 (H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL-Phe-DL-Tyr-DL-Arg-DL-Pro-DL-Ser-DL-Cys(3)-DL-Pro-DL-xiThr-DL-Asp-DL-Arg-Gly-DL-Tyr-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Tyr-DL-Phe-DL-Leu-Gly-DL-xiThr-DL-Cys(1)-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Ala-DL-Asp-OH) is a 42-amino acid peptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima. [, ] It belongs to a family of disulfide-rich peptides, characterized by a compact structure stabilized by three disulfide bridges. [] APETx2 is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3). [, , , , , , , , , , , , , ] ASICs are proton-gated cation channels found predominantly in the nervous system, playing a critical role in various physiological processes, including pain perception. [, , , ] Due to its high selectivity for ASIC3, APETx2 has become a valuable tool for investigating the role of this channel in pain pathways and other physiological processes. [, , , , ]

Future Directions
  • Development of Improved Analogs: Further research focusing on modifying the APETx2 structure to enhance its stability, improve its pharmacokinetic properties, and reduce potential off-target effects could lead to the development of more effective and selective ASIC3 inhibitors for therapeutic applications. []
  • Elucidating the Binding Site: Determining the precise binding site of APETx2 on ASIC3 will provide valuable insights into the molecular mechanism of channel inhibition and facilitate the design of novel and more effective ASIC3 inhibitors. [, ]
  • Exploring New Therapeutic Applications: Given the involvement of ASIC3 in various physiological and pathological processes beyond pain, future research should explore the therapeutic potential of APETx2 or its analogs in other conditions, such as cancer, [] inflammatory diseases, [] and neurological disorders. []

APETx1

  • Relevance: APETx1 is structurally related to APETx2, sharing a similar size, disulfide bond framework, and a high degree of sequence homology. [, ] Despite their structural similarities, these toxins exhibit distinct target selectivity profiles. APETx1 primarily targets hERG potassium channels and exhibits a weaker inhibitory effect on Nav channels, while APETx2 shows high potency and selectivity for ASIC3 channels with additional inhibitory activity towards Nav1.8. [, ] This highlights the importance of subtle structural differences in determining the pharmacological profiles of these peptides.

APETx3

    Compound Description: APETx3 is a 42-amino acid peptide toxin naturally found in the sea anemone Anthopleura elegantissima. [] It is a natural mutant of APETx1, differing only by a single amino acid substitution: threonine to proline at position 3. [] This single point mutation dramatically alters its target selectivity and mechanism of action. APETx3 loses its affinity for hERG potassium channels, instead becoming a potent modulator of voltage-gated sodium channels (Navs) with an EC50 of 276 nM. [] It slows the inactivation of both mammalian and insect Nav channels. []

    Relevance: APETx3 highlights the impact of even a single amino acid change on toxin selectivity and function. Despite being structurally similar to APETx2, differing only by a Thr to Pro substitution compared to APETx1, APETx3 exhibits a completely different pharmacological profile. [] While APETx2 selectively inhibits ASIC3 and Nav1.8 channels, APETx3 shows a preference for modulating Nav channels and lacks activity on ASIC3 or hERG. [, ] This emphasizes the sensitivity of toxin-channel interactions to subtle structural variations.

Hcr 1b-1 and Hcr 1b-2

    Compound Description: These are two APETx-like peptides isolated from the sea anemone Heteractis crispa. [] Both peptides inhibit hASIC3, with reported IC50 values of 5.5 μM for Hcr 1b-1 and 15.9 μM for Hcr 1b-2. [] Interestingly, Hcr 1b-2 also shows inhibitory activity against rASIC1a, with an IC50 of 4.8 ± 0.3 μM. []

    Relevance: These peptides belong to the APETx-like family and share structural similarities with APETx2. [] The varying inhibitory potencies of these peptides against ASIC subtypes, with Hcr 1b-2 exhibiting dual inhibition of hASIC3 and rASIC1a, highlight the diversity in target specificity within the APETx-like family. [] Compared to APETx2, which displays high selectivity for ASIC3, the broader activity profile of Hcr 1b-2 underscores the subtle structural variations that can influence ASIC subtype selectivity. []

Hcr 1b-3 and Hcr 1b-4

    Compound Description: These APETx-like peptides, also isolated from the sea anemone Heteractis crispa, display distinct effects on rASIC1a and rASIC3 currents. [] Hcr 1b-3 inhibits both subtypes, with IC50 values of 4.95 ± 0.19 μM for rASIC1a and 17 ± 5.8 μM for rASIC3. [] In contrast, Hcr 1b-4 acts as a potentiator of rASIC3 while simultaneously inhibiting rASIC1a at similar concentrations (EC50 1.53 ± 0.07 μM and IC50 1.25 ± 0.04 μM, respectively). []

    Relevance: These peptides highlight the functional diversity within the APETx-like family, as they exhibit both inhibitory and potentiating effects on ASIC channels. [] While APETx2 is primarily recognized for its inhibitory action on ASIC3, the contrasting effects of Hcr 1b-3 and Hcr 1b-4 on ASIC activity underscore the complexity of peptide-channel interactions. [] This diverse pharmacological profile within the APETx-like family emphasizes the potential for discovering novel ASIC modulators with distinct functional properties.

PcTx1 ( Psalmotoxin 1)

    Compound Description: PcTx1 is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei). [] It exhibits high affinity and selectivity for ASIC1a channels, blocking them with an IC50 in the nanomolar range. [] PcTx1 is a valuable tool for investigating the physiological and pathological roles of ASIC1a channels. []

    Relevance: PcTx1 serves as a valuable pharmacological tool to differentiate the contributions of ASIC1a and ASIC3 channels in pain pathways. [] Unlike APETx2, which selectively targets ASIC3-containing channels, PcTx1 specifically blocks homomeric ASIC1a channels. [] This difference in target selectivity allows researchers to dissect the individual roles of these ASIC subtypes in pain signaling. For instance, the observation that PcTx1 failed to alleviate spontaneous flinching in a postoperative pain model, while APETx2 effectively reduced it, suggests a predominant role for ASIC3 over ASIC1a in this specific pain modality. []

Mambalgin-1

    Compound Description: Mambalgin-1 is a three-finger toxin peptide isolated from black mamba venom. [] It exhibits analgesic properties by selectively inhibiting ASIC1b-containing channels, including those formed with the ASIC3 subunit. [] Mambalgin-1 effectively reduces pain behaviors in rodent models of both acute and chronic pain. []

    Relevance: Mambalgin-1 provides a valuable tool to investigate the role of ASIC1b-containing heteromeric channels in pain, especially in the context of chronic pain conditions. [] While APETx2 displays high selectivity for ASIC3-containing channels, mambalgin-1 shows a preference for ASIC1b-containing channels, including ASIC1b/ASIC3 heteromers. [, ] This distinctive selectivity profile of mambalgin-1 makes it a powerful tool for dissecting the contributions of ASIC1b-containing channels in different pain models.

Amiloride

    Compound Description: Amiloride is a potassium-sparing diuretic drug with known inhibitory effects on several ion channels, including ASICs. [, ] It blocks ASICs in a non-selective manner, inhibiting various subtypes with varying potencies. [] Amiloride is frequently used as a pharmacological tool to investigate the involvement of ASICs in physiological and pathological processes.

    Relevance: Amiloride serves as a non-selective inhibitor of ASIC channels and is often used to broadly assess the contribution of ASICs in various physiological and pathological contexts. [] In contrast to the high selectivity of APETx2 for ASIC3, amiloride inhibits multiple ASIC subtypes, including ASIC1a, ASIC1b, and ASIC3. [, ] This non-selective inhibition by amiloride limits its ability to distinguish the specific roles of individual ASIC subtypes, unlike the more targeted approach offered by APETx2.

2-Guanidine-4-methylquinazoline

    Compound Description: 2-Guanidine-4-methylquinazoline is a small molecule known to activate ASIC3 channels in a non-proton-dependent manner. [] It is a valuable tool for studying the pharmacology and signaling pathways downstream of ASIC3 activation. []

    Relevance: 2-Guanidine-4-methylquinazoline serves as a useful tool to study ASIC3 signaling independent of pH changes. [] Unlike APETx2, which inhibits ASIC3 by preventing channel opening, 2-guanidine-4-methylquinazoline directly activates the channel. [, ] This difference in their mechanism of action allows researchers to investigate both the inhibitory effects of APETx2 and the downstream consequences of ASIC3 activation by 2-guanidine-4-methylquinazoline.

Source and Classification

APETx2 is classified as a neurotoxin and belongs to a broader category of peptide toxins that interact with ion channels. It is specifically known for its role as an inhibitor of acid-sensing ion channels, which are important in nociception (the sensory perception of pain). The toxin's unique structure and function position it within the field of pharmacology and biochemistry, particularly in studies related to pain management.

Synthesis Analysis

Methods

The synthesis of APETx2 has been achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) combined with native chemical ligation (NCL). This approach allows for the efficient production of the peptide while ensuring proper folding and disulfide bond formation, which are crucial for its biological activity.

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. It is particularly effective for synthesizing peptides containing cysteine residues, which are essential for forming disulfide bonds.
  2. Native Chemical Ligation: Following SPPS, NCL is employed to join separate peptide chains through a reaction between a cysteine thiol and an N-terminal α-thioester. This technique enhances the yield and purity of the final product by facilitating correct folding into its native conformation .

Technical Details

The synthesis process typically includes:

  • The preparation of thioester peptides.
  • The ligation reaction under mild conditions to promote proper folding.
  • Purification through high-performance liquid chromatography (HPLC) to isolate the correctly folded APETx2.
Molecular Structure Analysis

Structure and Data

APETx2 consists of a linear sequence of amino acids that folds into a compact structure stabilized by disulfide bonds. The molecular formula is C₁₄H₁₈N₄O₁₄S₂, and it has a molecular weight of approximately 386 Da.

  1. Three-Dimensional Structure: The structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, revealing that APETx2 adopts a specific conformation that allows it to interact effectively with acid-sensing ion channels .
  2. Disulfide Bonds: The presence of multiple disulfide bonds contributes to the stability and functional integrity of the peptide, making it resilient against proteolytic degradation.
Chemical Reactions Analysis

Reactions and Technical Details

APETx2 interacts specifically with acid-sensing ion channel 3 through non-covalent binding interactions. The primary reaction involves the inhibition of channel activity upon binding, which can be characterized by electrophysiological techniques such as patch-clamp recordings.

  1. Inhibition Mechanism: Upon binding to acid-sensing ion channel 3, APETx2 alters the channel's conformation, preventing ion flow and thereby modulating pain signaling pathways .
  2. Experimental Characterization: Studies have utilized mass spectrometry and HPLC to analyze the binding kinetics and affinity of APETx2 towards acid-sensing ion channels, providing insights into its inhibitory potency.
Mechanism of Action

Process and Data

The mechanism by which APETx2 exerts its effects involves several key steps:

  1. Binding: APETx2 binds selectively to acid-sensing ion channel 3, specifically targeting regions critical for channel activation.
  2. Channel Modulation: This binding induces conformational changes in the channel structure, effectively blocking proton-induced activation and subsequent calcium influx.
  3. Physiological Impact: By inhibiting acid-sensing ion channel 3, APETx2 reduces nociceptive signaling in response to acidic stimuli, demonstrating potential analgesic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: APETx2 is typically presented as a white or off-white powder.
  • Solubility: It is soluble in water and various organic solvents, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: The stability of APETx2 is influenced by pH and temperature; it tends to degrade under extreme conditions but remains stable at physiological pH.
  • Reactivity: The presence of reactive thiol groups allows for potential modifications, which can be exploited in drug design .
Applications

Scientific Uses

APETx2 serves as an important research tool in various scientific fields:

  1. Pain Research: Its selective inhibition of acid-sensing ion channels makes it valuable for studying mechanisms underlying pain perception and developing new analgesics.
  2. Pharmacological Studies: Researchers utilize APETx2 to explore drug interactions with ion channels, aiding in the design of targeted therapies for pain management.
  3. Biochemical Assays: Its properties enable its use in assays designed to evaluate ion channel function and drug efficacy .

Properties

Product Name

APETx2

IUPAC Name

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid

Molecular Formula

C196H280N54O61S6

Molecular Weight

4561 g/mol

InChI

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208)

InChI Key

HEHYILNFEUDIQC-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O

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